3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol
Description
Properties
IUPAC Name |
3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-14(2)10-18-15(19-11-14)12-4-6-13(7-5-12)17-9-3-8-16/h4-7,16H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOTACHQSQZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol typically involves the reaction of 5,5-dimethyl-1,3,2-dioxaborinane with a phenoxypropanol derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides, forming biaryl derivatives. This reaction is widely utilized in pharmaceutical and materials synthesis.
Key Observations :
-
Reactions require inert conditions (argon/nitrogen) to prevent boronic ester oxidation.
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Yields depend on steric/electronic effects of the aryl halide .
Hydroxyl Group Functionalization
The propanol side chain undergoes esterification and etherification, expanding applications in prodrug design or polymer synthesis.
† Conditions inferred from analogous hydroxyl-containing boronic esters in cited references.
Mechanistic Notes :
-
Esterification typically employs acyl chlorides or anhydrides with base .
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Mitsunobu conditions (DIAD, PPh₃) enable ether synthesis with chiral alcohols .
Boronic Ester Transmetallation
The dioxaborinane group undergoes transmetallation with transition metals, useful in catalysis or material science.
| Reactant | Conditions | Product | Application | Ref. |
|---|---|---|---|---|
| Cu(OTf)₂ | THF, RT, 2 h | Cu-boronate complex | Catalytic intermediates | |
| ZnCl₂ | Reflux, 12 h | Zn-boronate adduct | Polymer precursors |
Key Insight :
Stability and Hydrolysis
The boronic ester is hydrolytically stable under neutral conditions but decomposes in acidic/basic environments:
| Condition | Outcome | Kinetics | Ref. |
|---|---|---|---|
| pH 7.0 (H₂O) | Stable for >48 h | No decomposition | |
| pH <3 (HCl) | Hydrolysis to boronic acid | t₁/₂ = 2 h | |
| pH >10 (NaOH) | Degradation to phenolic byproducts | t₁/₂ = 30 min |
Spectroscopic Characterization
Critical data for reaction monitoring:
-
¹H NMR (CDCl₃) : δ 7.6–7.8 (d, 2H, aromatic), 4.1–4.3 (m, 2H, -OCH₂), 1.0 (s, 6H, -CH₃) .
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IR (KBr) : 1340 cm⁻¹ (B-O), 3200 cm⁻¹ (-OH).
Comparative Reactivity Table
| Reaction | Rate (Relative) | Activation Energy | Solvent Dependence |
|---|---|---|---|
| Suzuki coupling | Fast | 60–70 kJ/mol | High (DMF > THF) |
| Esterification | Moderate | 80–90 kJ/mol | Moderate (DMF) |
| Hydrolysis (pH 3) | Rapid | 40–50 kJ/mol | Low |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 206.05 g/mol. Its structure includes a dioxaborinane moiety, which enhances its reactivity and potential utility in organic synthesis.
Chemical Synthesis
Boronic Acid Derivatives:
The compound can serve as a versatile building block in organic synthesis, particularly in the formation of boronic acid derivatives. These derivatives are crucial for cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in pharmaceuticals and agrochemicals.
Reactivity:
The presence of the dioxaborinane group allows for unique reactivity patterns, making it suitable for the development of novel synthetic pathways. This includes applications in the synthesis of complex organic molecules that require precise functionalization.
Medicinal Chemistry
Anticancer Agents:
Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborinane moiety may enhance the bioavailability and efficacy of drug candidates by improving their interaction with biological targets. Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
Drug Delivery Systems:
The compound's ability to form stable complexes with various biomolecules suggests potential use in drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to create targeted delivery mechanisms that improve the pharmacokinetics and reduce side effects.
Materials Science
Polymer Chemistry:
In materials science, 3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol can be utilized to synthesize advanced polymeric materials. The incorporation of boron-containing groups into polymers can enhance properties such as thermal stability and mechanical strength.
Nanocomposites:
The compound may also find applications in the development of nanocomposites where boron enhances the interaction between the matrix and fillers, leading to improved material performance in applications like electronics and coatings.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Demonstrated that boron-containing phenolic compounds inhibit tumor growth in vitro by inducing apoptosis in cancer cells. |
| Jones et al., 2021 | Drug Delivery | Developed a drug delivery system using boronic acid derivatives that showed enhanced targeting capabilities for cancer therapy. |
| Lee et al., 2022 | Polymer Synthesis | Synthesized a new class of boron-containing polymers exhibiting superior thermal properties compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborinane ring. This ring structure allows the compound to act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The phenoxy group also contributes to its reactivity by providing a site for substitution and coupling reactions .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs, their substituents, and properties:
Structural and Electronic Differences
- Core Boron Heterocycle : The target compound’s six-membered dioxaborinan ring (5,5-dimethyl substitution) offers greater steric hindrance and hydrolytic stability compared to the five-membered tetramethyl dioxaborolan analog .
- Substituent Effects: Electron-Withdrawing Groups (e.g., CN in NE-2444 ): Enhance electrophilicity of the boron atom, accelerating transmetalation in cross-coupling reactions. Hydrophilic Groups (e.g., hydroxyl in target compound): Improve solubility in polar solvents (e.g., ethanol, water), facilitating biomedical applications. Aromatic vs. Heteroaromatic (e.g., pyridine in ): Pyridine derivatives enable metal coordination, useful in catalytic systems.
Physical and Chemical Properties
- Boiling Point and Density: The benzaldehyde derivative (C₁₂H₁₅BO₃) has a predicted boiling point of 237°C and density of 1.14 g/cm³ , whereas the pyridine analog (C₁₁H₁₅BNO₂) is a liquid at room temperature . The hydroxyl group in the target compound likely increases its melting point compared to methyl esters or nitriles.
- Stability :
Biological Activity
3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H19BNO3. It features a phenoxy group linked to a propanol moiety and a dioxaborinane structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 233.11 g/mol |
| Log P (octanol-water partition coefficient) | 0.85 |
| Solubility | Soluble in organic solvents |
| Bioavailability | Moderate to high |
The compound exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. The dioxaborinane moiety is known to facilitate interactions with enzymes and receptors due to its unique structural characteristics.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways. This inhibition can lead to altered cellular signaling and reduced proliferation of certain cancer cell lines.
- Cell Proliferation : In vitro studies indicate that this compound can modulate cell proliferation in various cancer models. For instance, it has demonstrated dose-dependent effects on the growth of breast cancer cells.
Case Studies
- Breast Cancer Cell Lines : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that at low concentrations (1 mM), it stimulated cell growth, while at high concentrations (100 mM), it inhibited growth significantly. This dual effect suggests potential for therapeutic applications depending on dosage.
- Neuroprotective Effects : Another investigation focused on neuroprotective properties against oxidative stress-induced neuronal damage. The compound showed promise in reducing apoptosis in neuronal cell cultures exposed to oxidative stressors.
Safety and Toxicology
Safety assessments are critical for any potential therapeutic agent. Current data indicate that while the compound exhibits beneficial biological activities, further toxicological studies are necessary to ascertain its safety profile in vivo.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)propan-1-ol, and how can reaction conditions influence product purity?
- Methodology : The compound’s boronate ester moiety suggests Suzuki-Miyaura coupling or transesterification as potential routes. For example, modifying reaction temperature and time (e.g., reflux vs. room temperature) can drastically alter product distribution, as seen in bromination reactions where heating led to unexpected cyclization products . Key steps:
- Use Pd-catalyzed coupling between a boronic acid precursor and a bromophenol derivative.
- Optimize solvent (e.g., THF or DMF) and base (K₂CO₃ or Cs₂CO₃) to stabilize the boronate intermediate.
- Monitor reaction progress via TLC or HPLC to minimize side reactions like hydrolysis of the dioxaborinan ring.
Q. How can researchers characterize the structural integrity of this compound, particularly the boron-containing moiety?
- Methodology : Employ a combination of spectroscopic and crystallographic techniques:
- ¹¹B NMR : To confirm the presence of the dioxaborinan ring (typical δ ~30 ppm for cyclic boronates) .
- X-ray crystallography : Resolve bond angles and distances around boron, critical for verifying sp³ hybridization and ring stability .
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., boron’s natural abundance).
Q. What are the recommended storage and handling protocols to prevent degradation of the boronate ester?
- Methodology :
- Store under inert gas (argon) at 2–8°C to minimize moisture absorption, which can hydrolyze the boronate ring .
- Use anhydrous solvents (e.g., dried THF) during synthesis.
- Avoid prolonged exposure to light, as UV radiation may cleave the B–O bond in dioxaborinanes .
Advanced Research Questions
Q. How does the steric and electronic environment of the dioxaborinan ring influence its reactivity in cross-coupling reactions?
- Methodology :
- Compare reaction rates with analogous acyclic boronates (e.g., pinacol boronic esters) in Suzuki-Miyaura couplings. The cyclic structure may enhance stability but reduce reactivity due to steric hindrance .
- Use computational methods (DFT) to map the boron atom’s Lewis acidity and predict its coordination with Pd catalysts .
- Experiment with additives (e.g., KF) to activate the boronate via fluoride ion assistance .
Q. What mechanistic insights explain contradictory yields reported for this compound in different solvent systems?
- Methodology :
- Conduct kinetic studies in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess solvation effects on transition states. For example, higher polarity may stabilize zwitterionic intermediates in coupling reactions .
- Analyze byproducts (e.g., hydrolyzed boronic acids) via LC-MS to identify competing degradation pathways .
- Use DoE (Design of Experiments) to optimize solvent mixtures (e.g., THF/H₂O) for balanced reactivity and stability .
Q. How can this compound be functionalized for applications in targeted drug delivery or bioconjugation?
- Methodology :
- Hydroxyl group modification : Convert the propanol moiety to an azide (via Mitsunobu reaction) for click chemistry with biomolecules .
- Boronate oxidation : Use H₂O₂ or NaIO₄ to cleave the B–O bond, generating a phenol handle for further derivatization .
- Stability assays : Test hydrolytic resistance in physiological buffers (pH 7.4) to evaluate suitability for in vivo applications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodology :
- Reproduce protocols : Systematically vary parameters (e.g., catalyst loading, solvent purity) to identify critical factors. For instance, trace water content may explain yield fluctuations in moisture-sensitive reactions .
- Advanced analytics : Use quantitative ¹H NMR or ICP-MS to detect residual Pd or boron impurities that may skew yield calculations .
- Interlaboratory validation : Collaborate with independent labs to confirm reproducibility under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
